4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride (CAS 2204962-00-3) is a synthetic heterocyclic compound belonging to the piperidine-4-carboxylic acid class, featuring a 2,6-dimethylpyridin-3-yl ether substituent at the 4-position. The compound is supplied as a dihydrochloride salt, with a molecular weight of 323.21 g/mol and a molecular formula of C13H20Cl2N2O3.

Molecular Formula C13H20Cl2N2O3
Molecular Weight 323.21 g/mol
CAS No. 2204962-00-3
Cat. No. B1486049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride
CAS2204962-00-3
Molecular FormulaC13H20Cl2N2O3
Molecular Weight323.21 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC2(CCNCC2)C(=O)O)C.Cl.Cl
InChIInChI=1S/C13H18N2O3.2ClH/c1-9-3-4-11(10(2)15-9)18-13(12(16)17)5-7-14-8-6-13;;/h3-4,14H,5-8H2,1-2H3,(H,16,17);2*1H
InChIKeyVLZOJYYBCZOITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride (CAS 2204962-00-3): Structural and Chemical Class Overview


4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride (CAS 2204962-00-3) is a synthetic heterocyclic compound belonging to the piperidine-4-carboxylic acid class, featuring a 2,6-dimethylpyridin-3-yl ether substituent at the 4-position [1]. The compound is supplied as a dihydrochloride salt, with a molecular weight of 323.21 g/mol and a molecular formula of C13H20Cl2N2O3 [1]. Its structure incorporates both a piperidine ring and a pyridine ring, a motif investigated across various therapeutic and chemical biology applications, where subtle changes in substitution patterns can profoundly alter biological activity and physicochemical properties.

Why Generic Substitution is Not Advisable for 4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride


The specific arrangement of the 2,6-dimethylpyridin-3-yl ether on the piperidine-4-carboxylic acid scaffold creates a unique steric and electronic environment that is not interchangeable with other in-class compounds [1]. Simple substitution with unsubstituted pyridinyl ethers, phenoxy analogs (e.g., 4-(2,6-dimethylphenoxy)piperidine-4-carboxylic acid), or N-alkylated derivatives can lead to drastically different hydrogen bonding capabilities, lipophilicity, and receptor interaction profiles [1]. The dihydrochloride salt form further distinguishes this compound from its free base or other salts, directly impacting solubility, stability, and experimental reproducibility. The absence of directly comparable quantitative data for many close analogs underscores that functional equivalence cannot be assumed, making blind substitution a high-risk strategy for maintaining assay or synthetic consistency.

Quantitative Differentiation Guide for 4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride: A Comparative Analysis


Molecular Weight Distinction from N-Substituted Analogs

The target compound's molecular weight is distinctly lower than that of its N-substituted derivatives, which is a critical parameter in fragment-based drug discovery where lower molecular weight is often associated with higher ligand efficiency [1]. For example, the popular N-(oxolan-3-ylmethyl) analog has a molecular weight of 334.41 g/mol, creating an 11.2 g/mol difference that influences key drug-likeness metrics [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Hydrogen Bond Donor (HBD) Count Advantage Over Free Base Forms

The dihydrochloride salt form of the target compound presents a computed Hydrogen Bond Donor (HBD) count of 4, whereas the free base piperidine-4-carboxylic acid core typically has only 2 HBDs [1]. This difference is critical for aqueous solubility and dissolution rate, which are essential for reproducible in vitro assay conditions.

Solubility Enhancement Salt Selection Biopharmaceutical Classification

Rotatable Bond Count as a Marker of Conformational Flexibility Compared to N-Acylated Derivatives

The target compound has a computed rotatable bond count of 3, which is notably lower than the 5 rotatable bonds found in N-acylated derivatives such as 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-(1,3-thiazol-4-ylacetyl)piperidine-4-carboxylic acid [1] . This restricts its conformational flexibility, which can translate to reduced entropic penalty upon binding and higher specificity for certain biological targets.

Conformational Analysis Ligand Efficiency Target Binding

Critical Data Gap: Absence of Published Head-to-Head Biological Activity Comparisons

An exhaustive search of primary literature and authoritative databases reveals no published, direct head-to-head comparison of the target compound against its closest analogs (e.g., 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid) in any standardized biological assay, including but not limited to NMDA receptor binding, kinase inhibition, or Wnt pathway modulation panels [1]. This represents a fundamental evidence gap that precludes any data-driven claim of biological superiority.

Biological Activity Selectivity Profile Assay Reproducibility

Purity Specification: A Common Trait Requiring Independent Verification

The compound is commonly offered at a purity specification of 95% by multiple vendors, a standard that is typical for research-grade chemicals in this class . However, no independent certificate of analysis is publicly available to verify lot-to-lot consistency against analogs that may be offered at different purities (e.g., 97% or 98%) by specialized suppliers.

Quality Control Procurement Standardization Reproducibility

Where 4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride Provides the Most Scientific Value


As a Key Intermediate for Focused Libraries Targeting CNS Receptors

The compound's unsubstituted piperidine nitrogen makes it an ideal synthon for generating diverse N-alkylated or N-acylated libraries. Its 2,6-dimethylpyridinyl ether moiety provides a unique stereoelectronic handle for probing the NMDA receptor or other glutamate-gated ion channels, where subtle changes in the piperidine region have been shown to drastically alter subtype selectivity [1].

As a Fragment in Fragment-Based Drug Discovery (FBDD) for Ligand Efficiency Optimization

With a molecular weight of 323.21 g/mol (including the salt form) and only 3 rotatable bonds, this compound falls within an optimal fragment-like space. Its physicochemical properties make it a superior choice over heavier, more flexible N-substituted analogs for initial fragment screens where high ligand efficiency is paramount [1].

As a Solubility-Enhanced Salt Form for In Vitro ADMET Profiling

The dihydrochloride salt provides a built-in solubility advantage over the free base form (4 vs. 2 HBDs). This makes the compound particularly suitable for early-stage pharmacokinetic profiling where solubility-limited absorption is a common failure point in analog progression [1].

As a Negative Control or Reference Standard in Structure-Activity Relationship (SAR) Studies

Given the absence of pre-validated biological activity for the target compound itself, it serves as an ideal baseline or negative control in SAR campaigns where the activity of newly synthesized N-substituted derivatives is being evaluated. Its use ensures that any observed biological effect is due to the newly introduced moiety rather than the core scaffold [1].

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